Vasonatrin Peptide Trifluoroacetate is a synthetic peptide that serves as a unique chimera of atrial natriuretic peptide and C-type natriuretic peptide. This compound, composed of 27 amino acids, integrates the venodilating properties of C-type natriuretic peptide and the natriuretic actions of atrial natriuretic peptide, while also exhibiting distinct arterial vasodilating effects not found in either parent peptide. Its synthesis and characterization have significant implications for cardiovascular and renal therapies, particularly in conditions involving fluid overload and hypertension.
Vasonatrin Peptide is classified as a synthetic natriuretic and vasorelaxing peptide. It is derived from two naturally occurring peptides: atrial natriuretic peptide, which is secreted by the heart, and C-type natriuretic peptide, produced by endothelial cells. The compound has been studied for its potential therapeutic applications in managing cardiovascular diseases due to its ability to induce vasodilation and promote natriuresis (the excretion of sodium in urine) .
The synthesis of Vasonatrin Peptide Trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of trifluoroacetic acid in the synthesis process aids in the cleavage of the synthesized peptide from the resin while also facilitating purification steps .
Vasonatrin Peptide has a well-defined molecular structure characterized by its sequence of 27 amino acids. The structure includes:
The specific sequence is designed to optimize its biological activity while minimizing degradation .
Vasonatrin Peptide Trifluoroacetate participates in several biochemical reactions primarily related to its role as a signaling molecule in cardiovascular physiology. Key reactions include:
The mechanism involves receptor-mediated activation that triggers downstream signaling pathways affecting vascular tone and renal function .
Vasonatrin Peptide exerts its effects primarily through the activation of guanylate cyclase receptors on target cells. This leads to:
Data indicates that Vasonatrin Peptide may also modulate other signaling pathways involved in cardiovascular homeostasis .
Relevant analyses include stability studies under various conditions, which confirm its viability for therapeutic applications .
Vasonatrin Peptide Trifluoroacetate has several scientific uses:
The unique properties of Vasonatrin Peptide make it a valuable subject for ongoing research aimed at improving cardiovascular health outcomes .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3